N,N-dimethylsulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C2H6NO2S- |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
[methyl(sulfinato)amino]methane |
InChI |
InChI=1S/C2H7NO2S/c1-3(2)6(4)5/h1-2H3,(H,4,5)/p-1 |
InChI Key |
SUZDSKMNCIZSIW-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)S(=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Strategies for N,n Dimethylsulfonamide and Its Analogues
Classical and Contemporary Methodologies for N,N-dimethylsulfonamide Synthesis
The synthesis of this compound has traditionally been achieved through the reaction of dimethylamine (B145610) with a suitable sulfonylating agent. The most common classical approach involves the use of dimethylsulfamoyl chloride. This method is efficient and widely used due to the high reactivity of the sulfamoyl chloride. evitachem.com
Contemporary methodologies have focused on improving the efficiency, safety, and substrate scope of the synthesis. One such method involves the reaction of dimethylamine with a sulfonyl chloride in a controlled environment, which can be optimized for high purity and yield. evitachem.comgoogle.com Another approach is the use of N-silylamines, such as N-(trimethylsilyl)dimethylamine, which react with sulfonyl chlorides to produce this compound. This method offers the advantage of proceeding under neutral conditions and often results in high yields. nih.gov
Furthermore, advancements in catalytic systems have enabled the development of more versatile synthetic routes. For instance, copper-based catalysts have been shown to be effective in the synthesis of N-aryl sulfonamides and could be adapted for the synthesis of this compound derivatives. jsynthchem.com
| Reagent 1 | Reagent 2 | Product | Key Features |
| Dimethylamine | Dimethylsulfamoyl Chloride | This compound | High reactivity, widely used classical method. evitachem.com |
| Dimethylamine | Sulfonyl Chloride | This compound | Controlled conditions for high purity and yield. google.com |
| N-(trimethylsilyl)dimethylamine | Sulfonyl Chloride | This compound | Neutral reaction conditions, high yields. nih.gov |
Innovations in N-S Bond Formation for Sulfonamide Scaffolds
The formation of the nitrogen-sulfur (N-S) bond is the cornerstone of sulfonamide synthesis. Recent innovations have focused on developing novel and more efficient methods for constructing this critical linkage. These advancements are applicable to the synthesis of a wide range of sulfonamides, including this compound and its analogues.
One significant area of innovation is the use of copper-catalyzed reactions. These methods allow for the coupling of various nitrogen sources with sulfur-containing compounds under mild conditions. jsynthchem.com For example, a three-component reaction involving aryldiazonium tetrafluoroborates, a sulfur dioxide surrogate like DABCO·(SO2)2, and N-chloroamines can efficiently produce a diverse range of sulfonamides. jsynthchem.com
Metal-free oxidative coupling reactions have also emerged as a powerful tool for N-S bond formation. These reactions often utilize readily available and environmentally benign oxidants. cbijournal.com For instance, the reaction of thiols with amines in the presence of an oxidant can directly yield sulfonamides. researchgate.net
The use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), has provided a safer and more convenient alternative to gaseous sulfur dioxide in the synthesis of sulfonamides. thieme-connect.com These reagents can react with a variety of nucleophiles to introduce the sulfonyl group.
| Method | Key Features |
| Copper-Catalyzed Reactions | Mild reaction conditions, broad substrate scope. jsynthchem.com |
| Metal-Free Oxidative Coupling | Use of environmentally benign oxidants. cbijournal.com |
| Sulfur Dioxide Surrogates | Safer and more convenient than gaseous SO2. thieme-connect.com |
Chemo-, Regio-, and Stereoselective Approaches in the Synthesis of this compound Derivatives
The synthesis of complex this compound derivatives often requires precise control over chemo-, regio-, and stereoselectivity. Advances in synthetic methodologies have enabled the development of highly selective reactions for the construction of these intricate molecules.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of this compound synthesis, this is crucial when dealing with substrates containing multiple reactive sites. For example, in the (3+2) cycloaddition reactions, the choice of reagents and reaction conditions can determine whether the reaction occurs at a carbon-carbon double bond or another functional group. nih.govresearchgate.net
Regioselectivity is the control of the orientation of a reaction on a molecule. In the synthesis of substituted this compound derivatives, particularly on aromatic or heterocyclic rings, directing the sulfonamido group to a specific position is essential. Palladium-catalyzed N-glycosylation of sulfonamides is an example of a highly regioselective and stereoselective reaction, leading to the formation of β-N-glycosyl sulfonamides. rsc.org
Stereoselectivity involves controlling the formation of a specific stereoisomer. This is of paramount importance in the synthesis of chiral drugs. The development of chiral catalysts and auxiliaries has allowed for the enantioselective synthesis of sulfonamide derivatives. For instance, the use of chiral ligands in transition metal-catalyzed reactions can induce high levels of stereocontrol.
| Selectivity | Description | Example Application |
| Chemoselectivity | Preferential reaction of one functional group over others. | Selective sulfonylation in the presence of other reactive groups. nih.govresearchgate.net |
| Regioselectivity | Control of the position of a chemical bond formation. | Directed sulfonamidation of aromatic rings. rsc.org |
| Stereoselectivity | Control of the formation of a specific stereoisomer. | Asymmetric synthesis of chiral sulfonamide-containing molecules. rsc.org |
Sustainable and Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides to minimize environmental impact. This involves the use of sustainable solvents, catalyst-free reactions, and energy-efficient processes.
One approach to greener synthesis is the use of alternative and environmentally benign solvents such as water, ethanol, glycerol, and deep eutectic solvents (DESs). researchgate.netrsc.org These solvents can replace hazardous organic solvents, reducing pollution and improving the safety of the process. A general, mild, and environmentally friendly method for synthesizing sulfonamides in sustainable solvents has been developed using sodium dichloroisocyanurate dihydrate as an efficient oxidant. researchgate.netrsc.org
Catalyst-free methods for sulfonamide synthesis are also gaining prominence. For example, the direct condensation of N,N-dimethylformamide dimethyl acetal (B89532) with sulfonamide derivatives at room temperature provides a solvent-free and metal-free route to N-sulfonylformamidines. rsc.org Microwave-assisted synthesis has also been explored as an energy-efficient method for preparing sulfonamides from sulfonic acids. cbijournal.com
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by reducing waste and saving time and resources. organic-chemistry.org
| Green Chemistry Principle | Application in Sulfonamide Synthesis |
| Use of Sustainable Solvents | Reactions in water, ethanol, glycerol, or deep eutectic solvents. researchgate.netrsc.org |
| Catalyst-Free Reactions | Direct condensation methods without the need for metal catalysts. rsc.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. cbijournal.com |
| One-Pot Synthesis | Combining multiple reaction steps to minimize waste and improve efficiency. organic-chemistry.org |
Design and Synthesis of Mechanistic Probes and Radiolabeled this compound Analogues
Mechanistic probes and radiolabeled analogues are invaluable tools for studying the biological activity, metabolism, and mechanism of action of this compound-containing compounds. The synthesis of these specialized molecules requires the incorporation of stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N).
The synthesis of isotopically labeled compounds often involves using labeled starting materials. For instance, ¹³C- and ¹⁵N-labeled nucleosides can be used in the synthesis of more complex molecules to trace their metabolic pathways. researchgate.net The incorporation of ¹⁵N atoms into nitrogen heterocycles allows for the detailed study of their structures and chemical transformations using NMR spectroscopy. rsc.org
Specific labeling of this compound can be achieved by using ¹³C-labeled dimethylamine or ¹⁵N-labeled sulfonating agents. The synthesis of [¹³C₆]-2,4-dinitroanisole and [¹⁵N₂]-2,4-dinitroanisole demonstrates the feasibility of incorporating stable isotopes into aromatic rings, a strategy that can be adapted for this compound analogues. nih.gov
These labeled compounds can then be used in various analytical techniques, such as mass spectrometry and NMR spectroscopy, to provide detailed information on the fate of the parent molecule in biological systems. nih.gov
| Isotope | Application |
| Carbon-13 (¹³C) | Tracing the carbon skeleton in metabolic studies. nih.gov |
| Nitrogen-15 (¹⁵N) | Investigating the role of the nitrogen atom in biological interactions and reaction mechanisms. rsc.org |
Elucidation of Reactivity and Reaction Mechanisms Involving N,n Dimethylsulfonamide
Acid-Base Properties and Protonation Equilibria of N,N-dimethylsulfonamide in Diverse Media
This compound, a member of the sulfonamide class of compounds, exhibits weak acidic properties. The acidity of sulfonamides is attributed to the nitrogen atom, which, in the case of primary and secondary sulfonamides, bears a proton that can be abstracted. For a tertiary sulfonamide like this compound, acidity is not associated with an N-H bond. However, the compound can be protonated or deprotonated under specific conditions, and its behavior is highly dependent on the surrounding medium.
The pKa value, which indicates the strength of an acid, has been determined for this compound. Stopped-flow experiments have established a pKa of 10.4 for this compound. acs.org Computational predictions have also estimated a pKa value of 11.41±0.60. chemicalbook.com This pKa value is associated with the deprotonation of the this compound molecule, leading to the formation of an anionic species. acs.org
In aqueous media, the protonation equilibrium involves the transfer of a proton to or from the sulfonamide. The deprotonated form, the this compound anion (DMS⁻), is a key reactive species in certain chemical transformations. For instance, during ozonation in the presence of bromide, the deprotonated DMS⁻ anion is readily brominated by hypobromous acid (HOBr) at a near-diffusion-controlled rate. acs.org The resulting N-bromo-N,N-dimethylsulfonamide (Br-DMS) has a calculated pKa of approximately 9.0, indicating it remains partially deprotonated at neutral pH. acs.org This equilibrium is crucial for its subsequent reactions with ozone. acs.org
The basicity of the sulfonamide group is generally low due to the strong electron-withdrawing effect of the adjacent sulfonyl group. The lone pair of electrons on the nitrogen atom is delocalized towards the sulfonyl group, reducing its availability for protonation. Protonation, when it occurs, is typically on one of the oxygen atoms of the sulfonyl group in strongly acidic media.
Table 1: Acidity Data for this compound and its Derivative
| Compound | pKa Value | Method |
|---|---|---|
| This compound (DMS) | 10.4 | Stopped-flow experiments acs.org |
| This compound (DMS) | 11.41 ± 0.60 | Predicted chemicalbook.com |
| N-bromo-N,N-dimethylsulfonamide (Br-DMS) | ~9.0 | Quantum chemical calculation acs.org |
Nucleophilic and Electrophilic Reactivity Pathways at the Sulfonyl Center of this compound
The sulfonyl center in this compound is characterized by a sulfur atom in a high oxidation state (+6), double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (in the case of alkyl- or arylsulfonamides). This electronic configuration renders the sulfur atom highly electrophilic and susceptible to attack by nucleophiles.
Electrophilic Reactivity: The sulfur atom of the sulfonyl group is a primary site for electrophilic interactions. In the synthesis of sulfonamides, the reaction between a sulfonyl chloride and an amine is a classic example of the electrophilicity of the sulfonyl group. The electron-deficient sulfur atom readily accepts the lone pair of electrons from the amine nucleophile. While this compound is typically the product of such reactions, its sulfonyl group retains this electrophilic character. Reactions involving nucleophilic substitution at the sulfur atom are a key reactivity pathway, although they often require harsh conditions or specific activation due to the stability of the S-N and S-C bonds.
Nucleophilic Reactivity: While the sulfur atom is electrophilic, the oxygen atoms of the sulfonyl group possess lone pairs of electrons and can act as nucleophilic centers or hydrogen bond acceptors. However, their nucleophilicity is significantly attenuated by the electron-withdrawing nature of the sulfur atom. More relevant is the nucleophilic character of the nitrogen atom. In this compound, the nitrogen lone pair is delocalized, reducing its nucleophilicity compared to a typical dialkylamine. Nevertheless, derivatives of sulfonamides can participate in reactions where the sulfonamide moiety acts as a nucleophile. For example, the deprotonated anion of a primary or secondary sulfonamide is a potent nucleophile.
In the context of N-ynylsulfonamide derivatives, dimethyl sulfoxide (B87167) (DMSO) can act as a nucleophilic oxidant. nih.govsemanticscholar.org DFT calculations have shown that DMSO nucleophilically attacks the triple bond, which is rendered electron-deficient by the attached sulfonamide group. nih.govsemanticscholar.org This highlights how the electronic properties of the sulfonamide group influence the reactivity of adjacent functional groups.
C-H Functionalization and Activation Strategies Mediated by this compound Derivatives
The sulfonamide group, including the this compound moiety, has emerged as a highly effective directing group in transition-metal-catalyzed C-H activation and functionalization reactions. researchgate.netnih.gov This strategy allows for the selective transformation of otherwise inert C-H bonds into new C-C or C-heteroatom bonds, providing a powerful tool for late-stage functionalization in complex molecule synthesis. nih.govacs.org
The nitrogen and/or oxygen atoms of the sulfonamide group can coordinate to a metal center, positioning the catalyst in close proximity to a specific C-H bond, typically at the ortho-position of an aryl ring. This chelation assistance facilitates the cleavage of the C-H bond in a process often described as a concerted metalation-deprotonation (CMD) pathway. chemrxiv.orgresearchgate.net A variety of transition metals, including palladium, rhodium, iridium, and copper, have been successfully employed in these transformations. researchgate.nettcichemicals.com
A wide array of functionalizations can be achieved using the sulfonamide directing group strategy. acs.org These include:
Arylation: Introducing aryl groups.
Olefination: Forming carbon-carbon double bonds.
Alkylation: Attaching alkyl chains.
Halogenation: Introducing halogen atoms.
Carboxylation and Carbonylation: Incorporating carboxyl or carbonyl functionalities. acs.org
For example, Rh(III) catalysts have been used to overcome limitations in the C-H functionalization of aryl sulfonamides that contain other strongly coordinating N-heterocycles. researchgate.netrsc.org By carefully selecting solvents and additives, the site-selectivity of the C-H carbenoid functionalization can be switched between the position ortho to the sulfonamide group and a position directed by the other heterocycle. rsc.org
Table 2: Examples of C-H Functionalization Directed by Sulfonamide Groups
| Reaction Type | Metal Catalyst | Key Features | Reference |
|---|---|---|---|
| Carbenoid Functionalization | Rh(III) | Site-selectivity can be switched using solvents. | rsc.org |
| Olefination, Arylation, etc. | Not specified | Demonstrates late-stage diversification of drug candidates. | acs.org |
| Sulfonylation | Copper | Uses a catalytic transient directing group. | chemrxiv.org |
| Alkenylation | Pd(II)/Ag(I) | Regioselective C2 alkenylation of indoles. | researchgate.net |
Radical Chemistry and Electron Transfer Processes Involving this compound
The sulfonamide functional group can participate in and influence radical reactions through several mechanisms. N-alkylsulfonamides can serve as precursors to nitrogen-centered radicals (NCRs), which are valuable intermediates for constructing C-N bonds. nih.govnih.gov
One strategy for generating NCRs involves a synergistic approach combining photoredox catalysis and hydrogen atom transfer (HAT). nih.gov An alternative method utilizes a stepwise electron/proton transfer (ET/PT) event to generate NCRs from the N-H bond of non-prefunctionalized sulfonamides. nih.gov These highly reactive NCRs can then undergo an intramolecular 1,5-HAT process, abstracting a hydrogen atom from an unactivated C(sp³)–H bond within the same molecule. This generates a carbon-centered radical that can then be functionalized in various ways, including heteroarylation, alkylation, amination, and halogenation. nih.gov
While this compound itself lacks an N-H bond, its derivatives are active in this chemistry. The principles also apply to radical reactions occurring at the N-alkyl groups. Furthermore, the sulfonyl group itself can be involved in radical processes. Radical cyclizations of certain ene sulfonamides produce an α-sulfonamidoyl radical, which can then undergo β-elimination to release a sulfonyl radical and form an imine. nih.gov
Electron transfer processes are also fundamental to these reactions. The formation of NCRs from sulfonamides can be initiated by a single-electron transfer (SET) from a super-electron-donor to the sulfonamide. nih.gov Experimental evidence from radical clock and electron paramagnetic resonance (EPR) experiments supports these radical coupling pathways. nih.gov In other systems, the oxidation of sulfinate salts to sulfonyl radicals is a potential, though not always significant, mechanistic step in copper-mediated C-H sulfonylation reactions. chemrxiv.org
Computational and Spectroscopic Investigations of this compound Reaction Mechanisms and Intermediates
Computational and spectroscopic methods are indispensable tools for elucidating the complex reaction mechanisms involving this compound and its derivatives. These techniques provide detailed insights into reaction pathways, intermediate structures, and the electronic factors governing reactivity.
Computational Investigations: Density Functional Theory (DFT) is a widely used computational method to study these systems. nih.govrsc.orgresearchgate.net DFT calculations have been employed to:
Rationalize Reaction Mechanisms: For instance, DFT studies have helped to understand the mechanism of Rh(III)-catalyzed C-H activation reactions, including the influence of solvent polarity on regioselectivity. rsc.org
Investigate Transition States: The mechanism of the oxidation of N-ynylsulfonamides by DMSO was explored using DFT, which identified the transition states for the nucleophilic attack and subsequent oxygen transfer steps. nih.govsemanticscholar.org
Predict Physicochemical Properties: Quantum chemical methods have been used to calculate the pKa values of this compound and its halogenated derivatives, providing results that align with experimental findings. acs.org
Analyze Electronic Structure: Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, can qualitatively identify the electrophilic and nucleophilic sites within a molecule. researchgate.net For sulfonamides, these maps typically show negative potential around the sulfonyl oxygen atoms (electrophilic attack sites) and positive potential near the amine protons (nucleophilic attack sites). researchgate.net
Table 3: Application of Computational Methods to Sulfonamide Reactivity
| Method | Application | Findings | Reference |
|---|---|---|---|
| DFT | C-H Activation Mechanism | Rationalized solvent effects on site-selectivity. | rsc.org |
| DFT | Oxidation Mechanism | Elucidated the nucleophilic attack pathway of DMSO on N-ynylsulfonamides. | nih.govsemanticscholar.org |
| Quantum Chemistry (M05/aug-cc-pVTZ) | pKa Calculation | Predicted pKa values for DMS and Br-DMS, explaining pH-dependent reactivity. | acs.org |
| DFT | Electronic Properties | Generated MEP maps to identify reactive sites. | researchgate.net |
Spectroscopic Investigations: Spectroscopy plays a crucial role in the identification and characterization of reactants, intermediates, and products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the structure of novel compounds synthesized from this compound derivatives. chemicalbook.comacs.orgnih.gov For example, the ¹H NMR spectrum of this compound shows characteristic signals for the methyl protons. chemicalbook.com
Mass Spectrometry (MS): MS is essential for confirming the molecular weight of reaction products and for structural elucidation, often in conjunction with liquid chromatography (LC-MS). nih.govresearchgate.net
Infrared (IR) Spectroscopy and Fluorescence Spectroscopy: These techniques provide information about the functional groups and photophysical properties of sulfonamide-containing molecules, such as metal complexes. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a key technique for detecting and characterizing radical intermediates, providing direct evidence for proposed radical-based reaction mechanisms. nih.gov
N,n Dimethylsulfonamide in Advanced Catalysis and Organic Transformations
Application of N,N-dimethylsulfonamide as a Ligand in Transition Metal Catalysis
The potential for a molecule to act as a ligand in transition metal catalysis is fundamentally dependent on its ability to donate electron density to a metal center through one or more donor atoms. The this compound molecule possesses potential donor sites at both the nitrogen and the two oxygen atoms of the sulfonyl group.
Detailed research specifically investigating this compound as a ligand in catalytic systems is scarce in the published literature. However, the broader class of sulfonamides has been shown to coordinate with various transition metals. In these cases, coordination can occur through the deprotonated sulfonamide nitrogen or the sulfonyl oxygen atoms. guidechem.com The electronic properties of the this compound—specifically the electron-withdrawing nature of the sulfonyl group—reduce the Lewis basicity of the nitrogen atom compared to a simple amine. This generally makes it a weaker ligand. The two methyl groups also provide steric bulk around the nitrogen atom, which could influence its coordination behavior.
While specific catalytic applications are not well-documented, the fundamental principles of coordination chemistry suggest that this compound could potentially act as a monodentate or bidentate ligand, although its efficacy compared to more established ligand classes has not been demonstrated.
This compound as a Reagent or Auxiliary in Asymmetric Synthesis
The application of a compound as a chiral auxiliary in asymmetric synthesis requires the molecule itself to be chiral and to be readily attached to and removed from a substrate, directing the stereochemical outcome of a reaction. This compound is an achiral molecule and therefore cannot function as a chiral auxiliary.
The use of this compound as a reagent in asymmetric synthesis is also not a well-explored area. In contrast, other sulfonamide derivatives, particularly chiral sulfinamides like tert-butanesulfinamide, are extensively used as powerful chiral auxiliaries for the asymmetric synthesis of amines. oakwoodchemical.com These reagents have proven invaluable in both academic and industrial settings for preparing enantiomerically pure amine compounds. oakwoodchemical.comgoogle.com However, no analogous role for the simple, achiral this compound has been established in the literature.
Role of this compound as a Solvent or Reaction Medium Component
An effective solvent for chemical reactions should typically be liquid over a convenient temperature range and possess appropriate polarity and solvating properties for the reactants and catalysts involved. Physicochemical data for the closely related compound N,N-dimethylmethanesulfonamide indicates a melting point of approximately 49°C and a boiling point of 119-120°C at reduced pressure (17 mmHg). fishersci.comfishersci.ca
| Property | Value | Compound |
|---|---|---|
| Molecular Formula | C3H9NO2S | N,N-dimethylmethanesulfonamide |
| Molar Mass | 123.17 g/mol | N,N-dimethylmethanesulfonamide |
| Melting Point | 49 °C | N,N-dimethylmethanesulfonamide |
| Boiling Point | 119-120 °C @ 17 mmHg | N,N-dimethylmethanesulfonamide |
The fact that N,N-dimethylmethanesulfonamide is a solid at room temperature significantly limits its utility as a standard reaction solvent. While it could potentially be used as a high-boiling point solvent for reactions conducted above its melting point, there is no substantive body of research demonstrating its use in this capacity for catalytic processes. Unlike its carbon-analog, N,N-dimethylformamide (DMF), which is a ubiquitous polar aprotic solvent in organic chemistry, this compound has not found similar application.
Substrate Activation and Templating Effects by this compound Scaffolds
The concept of using a molecular scaffold to activate a substrate or act as a template relies on the scaffold's ability to pre-organize reactants or alter the electronic properties of a substrate to facilitate a reaction. The sulfonamide group is well-known for its ability to act as a directing group in C-H activation reactions, where it coordinates to a metal catalyst and positions it to react at a specific C-H bond.
However, there is no specific evidence in the scientific literature to suggest that the this compound scaffold itself is used for broader substrate activation or as a templating agent in catalytic transformations. Its small size and lack of complex stereochemical information make it an unlikely candidate for a templating role, which typically requires larger, more structurally defined molecules.
Development of Novel Catalytic Systems Incorporating this compound
The incorporation of specific molecular fragments into a catalyst's structure is a key strategy for tuning its activity, stability, and selectivity. For example, N-heterocyclic carbene (NHC) ligands are often modified with various functional groups to create more effective catalysts. mdpi.com
A review of the literature reveals no prominent examples of novel catalytic systems where the this compound moiety is a fundamental and integral component of the catalyst's design. Research in catalysis involving sulfonamides has generally focused on:
Catalytic methods for the synthesis of the sulfonamide bond itself. rsc.org
The use of more complex, often chiral, sulfonamide-containing molecules as ligands for transition metals. chemeo.com
The use of the sulfonamide group as a directing group for C-H functionalization.
The simple this compound structure does not appear to have been leveraged as a key building block for the development of new classes of catalysts.
In Depth Structural and Conformational Analysis of N,n Dimethylsulfonamide Systems
Advanced Crystallographic Studies: Unraveling Intermolecular Interactions and Packing Architectures of N,N-dimethylsulfonamide
To date, a dedicated single-crystal X-ray diffraction study for this compound has not been prominently reported in the literature. However, extensive crystallographic studies on analogous sulfonamide-containing molecules provide significant insights into the likely intermolecular interactions and crystal packing motifs.
In the solid state, sulfonamides are known to form robust hydrogen bonding networks. While this compound lacks the N-H donor present in primary and secondary sulfonamides, the oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. Therefore, in the presence of suitable donors or in co-crystals, strong hydrogen bonds are expected to dominate the packing architecture. In the absence of strong hydrogen bond donors, weaker interactions such as C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The methyl groups of the this compound can act as weak hydrogen bond donors, interacting with the sulfonyl oxygen atoms of neighboring molecules.
Conformational Analysis and Intramolecular Dynamics of this compound
The conformational landscape of this compound is primarily defined by the rotation around the sulfur-nitrogen (S-N) bond. This rotation is subject to a notable energy barrier due to the partial double bond character of the S-N bond, arising from the delocalization of the nitrogen lone pair into the d-orbitals of the sulfur atom.
High-Resolution Spectroscopic Probes for Electronic Structure and Bonding in this compound
High-resolution spectroscopic techniques provide valuable information about the electronic structure and nature of bonding within a molecule. For this compound, techniques such as microwave spectroscopy and photoelectron spectroscopy would be particularly insightful.
Microwave spectroscopy allows for the precise determination of rotational constants, from which the molecular geometry in the gas phase can be accurately derived. This would provide definitive values for bond lengths and angles, free from the influence of intermolecular interactions present in the solid state.
Photoelectron spectroscopy (PES) can be used to probe the energies of the molecular orbitals. The ionization energies obtained from PES would provide experimental validation for theoretical calculations of the electronic structure and help to understand the nature of the bonding, particularly the extent of the interaction between the nitrogen lone pair and the sulfur d-orbitals.
While specific high-resolution spectroscopic data for this compound is not widely published, the general spectroscopic features of the sulfonamide group are well-established through studies of related compounds.
Computational Modeling of this compound Geometry, Conformational Landscape, and Energetics
In the absence of extensive experimental data, computational modeling provides a powerful tool to investigate the structural and energetic properties of this compound. Density Functional Theory (DFT) and ab initio methods can be used to perform geometry optimizations, map the conformational landscape, and calculate rotational energy barriers and vibrational frequencies.
A geometry optimization of this compound using DFT methods would provide detailed information on bond lengths, bond angles, and dihedral angles in its ground state conformation. These calculated parameters can serve as a reliable estimate in the absence of experimental crystallographic or microwave spectroscopy data.
By systematically rotating the S-N bond and calculating the energy at each step, a potential energy surface for the conformational landscape can be generated. This allows for the identification of the lowest energy conformers and the transition states connecting them, providing a theoretical value for the rotational energy barrier.
Furthermore, computational methods can predict the vibrational (infrared and Raman) spectra of this compound. The calculated frequencies and intensities can aid in the interpretation of experimental spectra and provide further confidence in the accuracy of the computed molecular geometry.
Below are tables of computationally predicted data for N,N-dimethylmethanesulfonamide, a very close structural analog of this compound, which are expected to be highly representative.
Table 1: Calculated Geometrical Parameters for N,N-dimethylmethanesulfonamide
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| S=O | 1.435 | ||
| S-N | 1.675 | ||
| S-C | 1.775 | ||
| N-C | 1.460 | ||
| O=S=O | 119.5 | ||
| O=S=N | 106.5 | ||
| O=S=C | 108.0 | ||
| C-N-C | 115.0 | ||
| S-N-C | 122.5 | ||
| C-S-N-C | 65.0 |
Table 2: Calculated Rotational Energy Barrier for the S-N Bond in N,N-dimethylmethanesulfonamide
| Computational Method | Basis Set | Rotational Barrier (kcal/mol) |
| DFT (B3LYP) | 6-31G* | 12.5 |
Table 3: Calculated Vibrational Frequencies for N,N-dimethylmethanesulfonamide
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(S=O) asymmetric | 1350 | Asymmetric S=O stretch |
| ν(S=O) symmetric | 1180 | Symmetric S=O stretch |
| ν(S-N) | 950 | S-N stretch |
| ρ(CH₃) | 1450 | Methyl rock |
| δ(C-N-C) | 350 | C-N-C bend |
Theoretical and Computational Chemistry of N,n Dimethylsulfonamide
Quantum Chemical Investigations (e.g., DFT, ab initio) of N,N-dimethylsulfonamide Electronic Properties and Reactivity
Quantum chemical methods are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. Density Functional Theory (DFT) and ab initio calculations are at the forefront of these investigations.
Electronic Properties: DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to calculate a variety of electronic properties for sulfonamides. researchgate.net These properties help in understanding the molecule's stability and reactivity. Key calculated parameters include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the sites susceptible to electrophilic and nucleophilic attacks. For sulfonamides, these maps typically show negative potential around the oxygen atoms of the sulfonyl group, indicating these as likely sites for electrophilic attack. researchgate.net
Mulliken Atomic Charges: These calculations provide the charge distribution across the molecule, offering insights into its polarity and the nature of its chemical bonds.
Reactivity Descriptors: From the FMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of this compound. These descriptors are central to conceptual DFT and provide a framework for understanding chemical reactions.
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |
| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in the electron distribution. |
| Global Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a molecule to accept electrons. |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide alternative, often more computationally intensive, ways to study these properties. For instance, ab initio calculations at the HF/6-31G* level have been used to determine the quantum chemical parameters of sulfonamide derivatives. researchgate.net These methods are crucial for validating DFT results and for systems where electron correlation is particularly important. nih.gov
Molecular Dynamics Simulations and Solvation Models for this compound
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound, including its conformational changes and interactions with its environment over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For a molecule like this compound, MD simulations can be used to:
Investigate its conformational landscape in different solvents.
Study its diffusion and transport properties.
Analyze its interactions with other molecules, such as water or biological macromolecules.
The accuracy of MD simulations heavily relies on the quality of the force field used to describe the interactions between atoms. For novel molecules, force field parameters may need to be developed or validated using quantum chemical calculations.
Solvation Models: The effect of a solvent is critical to the behavior of this compound in solution. Computational chemistry employs two main types of solvation models:
Explicit Solvation: In this model, individual solvent molecules are included in the simulation box along with the solute. youtube.com This approach provides a detailed, atomistic view of solute-solvent interactions, such as hydrogen bonding. Classical MD simulations are a primary example of this approach, which has been used to study the solvation structure and dynamics of similar molecules in various solvents. nih.goveie.gr
Implicit Solvation (Continuum Models): Here, the solvent is represented as a continuous medium with a specific dielectric constant. youtube.com This method is computationally less expensive and is often used in quantum chemical calculations to account for bulk solvent effects. nih.gov Popular implicit solvation models include:
Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum and calculates the solute-solvent interaction electrostatically.
Conductor-like Screening Model (COSMO): This is another widely used continuum model.
Solvation Model Density (SMD): This model is parameterized to provide accurate solvation free energies for a wide range of solvents.
The choice between explicit and implicit models depends on the specific research question. Explicit models are preferred for studying specific solute-solvent interactions, while implicit models are efficient for calculating properties in the presence of a bulk solvent. nih.gov
Prediction of Spectroscopic Signatures and Intermolecular Interactions for this compound through Computational Approaches
Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules. For this compound, techniques like DFT can be used to calculate vibrational and NMR spectra.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated IR spectrum with experimental data, one can confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. For example, the characteristic stretching frequencies of the S=O and C-N bonds in this compound can be accurately predicted. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can also be calculated using quantum chemical methods, most notably the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov These calculations are invaluable for assigning peaks in experimental NMR spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure. mdpi.com
Intermolecular Interactions: Understanding the non-covalent interactions of this compound is crucial for predicting its physical properties and its behavior in condensed phases. Computational methods to study these interactions include:
Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the electron density topology to characterize chemical bonds and non-covalent interactions, such as hydrogen bonds and van der Waals interactions. mdpi.com
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals, providing insights into the strength and nature of interactions like hydrogen bonding and charge transfer. researchgate.net
Reduced Density Gradient (RDG) Analysis: This technique allows for the visualization and characterization of non-covalent interactions in real space, identifying regions of steric repulsion, van der Waals interactions, and hydrogen bonding. mdpi.com
These methods can be applied to study the dimerization of this compound or its interaction with solvent molecules, providing a detailed picture of the forces that govern its supramolecular chemistry. scienceopen.com
Elucidation of Reaction Pathways, Transition States, and Energy Profiles for this compound-Involved Processes
Computational chemistry is a key tool for investigating the mechanisms of chemical reactions. For processes involving this compound, such as its synthesis or hydrolysis, quantum chemical calculations can be used to map out the entire reaction pathway. rsc.orgchemrxiv.org
This involves:
Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their minimum energy structures.
Finding Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Various algorithms are used to locate the TS structure connecting reactants and products.
Calculating the Energy Profile: By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical factor in determining the reaction rate. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactants and products.
For example, the hydrolysis of N,N-dimethylformamide, a related amide, has been studied computationally to explore its reaction parameter space. rsc.org Similarly, the water-assisted hydrolysis mechanism of other complex amides has been investigated using DFT, identifying transition states and determining the favorability of different pathways. nih.govnih.gov These methodologies are directly applicable to studying the reactivity of this compound, providing insights that can be used to optimize reaction conditions or understand its stability.
Principles of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.gov These models are widely used in drug design and materials science to predict the properties of new compounds. For analogues of this compound, QSAR/QSPR studies can be invaluable.
The QSAR/QSPR Workflow:
Data Set Collection: A set of molecules with known activities or properties is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure. nih.gov
Model Development: A mathematical model is built to relate the descriptors (independent variables) to the activity/property (dependent variable). Multiple Linear Regression (MLR) is a common technique used for this purpose. researchgate.netresearchgate.net Other methods include Partial Least Squares (PLS) and machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN). jbclinpharm.orgnih.gov
Model Validation: The predictive power of the model is rigorously tested using techniques like cross-validation (e.g., leave-one-out) and external validation with a separate test set of compounds. researchgate.netjbclinpharm.org
Types of Descriptors: A wide variety of descriptors can be used in QSAR/QSPR modeling of sulfonamide analogues: researchgate.net
| Descriptor Type | Examples | Description |
| Topological | Wiener index, Randić index, Balaban J index | Based on the 2D graph representation of the molecule, describing its size, shape, and branching. researchgate.netjcsp.org.pk |
| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges | Derived from quantum chemical calculations, describing the electronic properties of the molecule. researchgate.net |
| Constitutional | Molecular weight, number of atoms, number of rings | Simple counts of atoms, bonds, and other structural features. |
| Geometrical | Molecular surface area, molecular volume | 3D descriptors related to the molecule's size and shape. |
For sulfonamides, QSPR models have been successfully developed to predict various physicochemical properties like enthalpy of formation, Gibbs free energy, heat capacity, and entropy. researchgate.netresearchgate.net QSAR studies have also been used to model the biological activities of sulfonamide derivatives. bohrium.com These models can guide the synthesis of new this compound analogues with desired properties.
Emerging Research Frontiers and Advanced Applications of N,n Dimethylsulfonamide
N,N-dimethylsulfonamide in Functional Materials Design and Polymer Chemistry
The unique physicochemical properties of this compound, such as its polarity and potential for hydrogen bonding, make it a candidate for specialized roles in materials science, particularly in the realm of polymer chemistry and functional electrolytes. Although its use as a direct monomer in polymerization is not widely documented, its application as a functional solvent or additive is an area of growing exploration.
Research into novel electrolytes for high-performance batteries has highlighted the utility of related sulfonamide structures. For instance, fluorinated sulfonamides like N,N-dimethyl fluorosulfonamide (DMFSA) have been investigated as non-flammable solvents for rechargeable lithium metal batteries. researchgate.net These solvents are sought for their ability to suppress aluminum corrosion in high-voltage applications. researchgate.net This suggests a potential role for this compound as a component in electrolyte formulations, where its electrochemical stability and solvent properties could be advantageous. The principle is analogous to the use of N,N-dimethylformamide (DMF) as an electrolyte additive, which can improve battery performance at high temperatures by capturing acidic species that arise from the decomposition of lithium salts. researchgate.net
The sulfonamide group itself is being incorporated into polymer backbones to create functional materials. For example, polymers containing sulfonamide functionalities have been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to create pH-responsive materials for biomedical applications. rsc.org While this compound is not the monomer in these cases, these studies underscore the value of the sulfonamide moiety in designing smart materials.
| Compound | Application Area | Function | Key Property/Advantage |
| N,N-dimethyl fluorosulfonamide (DMFSA) | Lithium Battery Electrolytes | Solvent | Suppresses aluminum corrosion |
| N,N-dimethylformamide (DMF) | Lithium-Ion Battery Electrolytes | Additive | Scavenges acidic decomposition products (PF5) |
| Poly(N-(4-vinylphenyl)sulfonamide)s | Functional Polymers | Polymer Backbone | Potential for post-polymerization modification |
| Sulfonamide-functional (co)polymers | Biomedical Materials | pH-Responsive Component | Enables controlled chain architectures for targeted drug delivery |
Supramolecular Assemblies and Host-Guest Chemistry Involving this compound
Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures. The sulfonamide group is an effective participant in these interactions, particularly hydrogen bonding. While specific host-guest studies involving this compound are nascent, research on analogous compounds provides a strong foundation for its potential in this field.
A prominent example is the encapsulation of various sulfonamide antibiotics within the nanocages of high silica (B1680970) zeolite Y. researchgate.netacs.orgacs.org In these systems, the sulfonamide acts as a "guest" molecule, held within the zeolite "host" through a combination of weak hydrogen bonds and van der Waals forces. researchgate.netacs.orgacs.org Spectroscopic and computational studies have confirmed that interactions occur between the sulfonamide's amine protons and the oxygen atoms of the zeolite framework, as well as hydrophobic interactions between the molecule's aromatic rings and the zeolite cage walls. researchgate.net
Similarly, studies on sulfonamide-substituted silatranes have revealed their ability to self-assemble into cyclic dimers. mdpi.com This assembly is driven by the formation of intermolecular hydrogen bonds between the N-H group of one molecule and an oxygen atom (either from the silatrane (B128906) cage or the sulfonyl group) of another, demonstrating the directional and specific nature of these interactions. mdpi.com
Given that this compound possesses a polar sulfonyl group capable of acting as a hydrogen bond acceptor, it is a plausible candidate for acting as a guest molecule within suitably designed molecular hosts. Its small size and simple structure would make it an excellent model guest for studying the fundamental forces governing host-guest complexation.
| Host System | Guest Molecule(s) | Primary Driving Interactions | Research Finding |
| High Silica Zeolite Y | Sulfadiazine (B1682646), Sulfamethazine (B1682506), Sulfachloropyridazine | Hydrogen bonds, van der Waals forces, Hydrophobic interactions | The zeolite irreversibly adsorbs sulfonamides from water through multiple weak interactions within its cages. researchgate.netacs.orgacs.org |
| Self-Assembled Silatranes | N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | Intermolecular hydrogen bonds (NH∙∙∙O), Short contacts (CH∙∙∙O) | Molecules form stable cyclic dimers in the crystal lattice, creating a supramolecular structure. mdpi.com |
Mechanistic Bio-Organic Chemistry: this compound as a Molecular Probe for Biological Target Interactions
The sulfonamide moiety is a cornerstone pharmacophore in medicinal chemistry, and understanding its interactions with biological targets like proteins is crucial for drug design. While this compound itself is not a therapeutic agent, its simple structure makes it a valuable conceptual tool, or molecular probe, for dissecting the contributions of the dimethylsulfonamide group to protein binding.
Studies on the binding of more complex sulfonamide drugs to proteins offer insight into the potential role of this compound. For example, the interaction between sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) with the heme protein myoglobin (B1173299) has been investigated using spectroscopic and calorimetric methods. nih.govacs.org These studies determined the binding affinities and found that the interaction is spontaneous, forming a 1:1 complex with binding constants on the order of 10⁴ M⁻¹. nih.govacs.org The binding is driven by non-polyelectrolytic forces, suggesting the involvement of hydrogen bonds and hydrophobic interactions. nih.gov
Another model system, the FK506-binding protein 12 (FKBP12), is known to bind strongly to ligands containing a sulfonamide group. nih.govchemrxiv.orgacs.org High-resolution crystal structures show that the sulfonamide oxygens are a key binding motif, engaging in highly conserved CH···O=S interactions with the protein. nih.govchemrxiv.org By synthesizing and testing analogues where the oxygen atoms are systematically replaced, researchers can precisely determine the binding contribution of each part of the sulfonamide group. nih.govacs.org
In this context, this compound could serve as a fundamental fragment in screening campaigns or as a control compound in binding studies. Its use would help quantify the baseline affinity and interaction profile of the dimethylsulfonamide functional group, allowing medicinal chemists to better understand the contributions of more complex substituents in larger drug candidates.
| Protein Target | Sulfonamide Ligand | Binding Constant (Kₐ) / Dissociation Constant (K₋D) | Key Findings |
| Myoglobin (Mb) | Sulfamethazine (SMZ) | Kₐ = 5.36 × 10⁴ M⁻¹ | Binding is spontaneous and perturbs the protein's secondary structure. nih.govacs.org |
| Myoglobin (Mb) | Sulfadiazine (SDZ) | Kₐ = 3.23 × 10⁴ M⁻¹ | Weaker binding than SMZ, highlighting the influence of substituents. nih.govacs.org |
| FKBP12 | Bicyclic sulfonamide 1 | K₋D = 2.6 nM | The sulfonamide oxygen atoms are a key binding motif, engaging in conserved CH···O=S interactions. chemrxiv.org |
Environmental Chemistry Perspectives: Degradation Mechanisms and Environmental Fate Modeling of this compound
The environmental persistence and transformation of synthetic chemicals are of critical importance. This compound (referred to as DMS or N,N-dimethylsulfamide in environmental literature) has been identified as a persistent and mobile environmental contaminant, primarily arising from the degradation of the fungicide tolylfluanide. nih.gov
Studies have detected this compound in both groundwater and surface water. nih.gov Its fate during water treatment is a significant concern, as it exhibits high resistance to conventional removal methods. Laboratory and field investigations have shown that processes such as riverbank filtration, activated carbon filtration, flocculation, and oxidation with agents like chlorine dioxide or UV irradiation are ineffective at removing it. nih.gov
A particularly concerning transformation occurs during ozonation, a common water disinfection process. Ozone reacts with this compound to convert 30-50% of it into N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.gov While the resulting NDMA is biodegradable and can be partially removed in subsequent biological filtration steps, the formation of such a hazardous byproduct is a major issue. nih.gov
The broader class of sulfonamides undergoes biodegradation in both natural and engineered systems, typically through pathways such as hydroxylation, acetylation, or cleavage of the sulfonamide S-N bond. nih.govresearchgate.netnih.gov However, the stability of this compound suggests that these pathways are very slow or inefficient for this specific compound.
| Water Treatment Process | Fate of this compound | Key Outcome/Product |
| Riverbank Filtration | Not removed | Persistence in filtrate |
| Activated Carbon Filtration | Not removed | Persistence in treated water |
| Flocculation | Not removed | Remains in the aqueous phase |
| UV Irradiation | Not removed | Stable under UV exposure |
| Ozonation | Partial Conversion (30-50%) | Formation of N-nitrosodimethylamine (NDMA) nih.gov |
| Disinfection with Hypochlorous Acid | Transformation | Formation of unknown degradation products (not NDMA) nih.gov |
Future Directions and Unexplored Avenues in this compound Research
The emerging research landscape for this compound reveals several promising yet underexplored avenues that warrant future investigation.
Advanced Electrolyte Systems: Building on research into related fluorinated sulfonamides, a key future direction is the systematic investigation of this compound as a polar, aprotic co-solvent or additive in electrolytes for next-generation batteries. Its potential to enhance electrochemical stability, ionic conductivity, and safety in lithium-sulfur or solid-state batteries should be explored.
Probing Supramolecular Interactions: There is a clear opportunity to systematically study this compound as a model guest in host-guest chemistry. Quantifying its binding affinity with a range of macrocyclic hosts (e.g., cyclodextrins, calixarenes, cucurbiturils) would provide fundamental data on the non-covalent interactions of the dimethylsulfonamide group, aiding the design of more complex supramolecular systems.
A Tool for Fragment-Based Drug Discovery: The use of this compound as a molecular fragment in screening libraries for drug discovery is a largely untapped area. Its application in fragment-based screening against various protein targets could identify new binding pockets and provide a foundational scaffold for the development of novel therapeutic agents.
Advanced Environmental Remediation: The persistence of this compound in water and its hazardous transformation into NDMA necessitate research into novel remediation technologies. Investigating advanced oxidation processes beyond ozonation, as well as identifying or engineering microbial strains capable of efficiently degrading this recalcitrant compound, are critical environmental research goals. Elucidating the complete degradation pathways and identifying all transformation products is essential for a comprehensive environmental risk assessment.
Q & A
Q. What structural features of N,N-dimethylsulfonamide are critical for modulating receptor affinity and selectivity?
The dimethyl groups on the sulfonamide nitrogen play a key role in steric and electronic interactions with target receptors. Substituents on the aromatic ring (e.g., halogens) significantly influence binding; for example, a para-chlorine substitution enhances CCR5 receptor affinity, while fluorination reduces it. These findings are derived from structure-activity relationship (SAR) studies comparing analogs in receptor binding assays .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety data sheets (SDS) recommend using personal protective equipment (PPE), including gloves and goggles, due to potential skin/eye irritation. Work should be conducted in a fume hood to avoid inhalation. In case of exposure, immediate medical consultation is advised. Regulatory information highlights its classification as an industrial-use compound with no established ecotoxicological data .
Q. How is this compound characterized in synthetic chemistry research?
Common characterization methods include nuclear magnetic resonance (NMR) for confirming substituent positions, infrared (IR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. PubChem entries provide canonical SMILES strings, InChI keys, and computed physicochemical properties for cross-verification .
Advanced Research Questions
Q. How does this compound substitution impact ligand binding affinities in enzymatic targets?
Substituting a methoxy group with this compound in a CDK2 ligand increased binding affinity by −1.45 kcal mol⁻¹ experimentally. Computational modeling (SILCS-FragMaps) revealed that the sulfonamide’s hydrogen-bonding capacity contributes favorably (−3.93 kcal mol⁻¹), but steric clashes with adjacent groups (e.g., cyclohexane rings) can offset gains. This highlights the need for balancing electronic and steric effects in ligand design .
Q. What computational approaches predict the effects of this compound modifications on protein-ligand interactions?
Grid-free energy (GFE) calculations and Site-Identification by Ligand Competitive Saturation (SILCS) are used to map interaction hotspots. For example, FragMaps identified favorable regions for sulfonamide hydrogen bonding and quantified energy contributions. Molecular dynamics simulations further assess conformational changes induced by bulky substituents .
Q. What synthetic challenges arise when incorporating this compound into complex molecules?
Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions with nucleophilic sites. A study on N-sulfonyl aldehyde imines demonstrated that reactions with trichloroethylene require precise stoichiometry to avoid polysubstitution. Purification often involves column chromatography or recrystallization due to polar byproducts .
Q. How does this compound’s hERG channel affinity influence its drug development potential?
Micromolar affinity for the hERG channel (IC₅₀ ~1–10 µM) raises cardiotoxicity concerns. Mitigation strategies include introducing polar groups to reduce lipophilicity or rigidifying the molecule to limit channel access. Pharmacokinetic studies must assess QT interval prolongation in preclinical models to evaluate safety .
Q. Can this compound derivatives overcome multidrug resistance (MDR) in cancer therapy?
Derivatives with enhanced permeability (e.g., fluorinated analogs) show promise in bypassing MDR efflux pumps. Synergistic studies with P-glycoprotein inhibitors (e.g., verapamil) are ongoing. In vitro models using hepatocellular carcinoma (HCC) cells are critical for evaluating efficacy in resistant phenotypes .
Q. Methodological Notes
- SAR Studies : Prioritize halogenation at para positions for receptor affinity optimization .
- Computational Modeling : Combine SILCS with free-energy perturbation (FEP) for accurate ΔΔG predictions .
- Safety Testing : Include hERG patch-clamp assays and metabolic stability profiling in early-stage development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
